molecular formula C13H16O4 B1295818 4-Oxo-4-(4-isopropoxyphenyl)butyric acid CAS No. 91121-67-4

4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Cat. No.: B1295818
CAS No.: 91121-67-4
M. Wt: 236.26 g/mol
InChI Key: BUNKQFMIQRZJSY-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-isopropoxyphenyl)butyric acid is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (butyric acid) attached to a phenyl ring substituted with an isopropoxy group. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-isopropoxyphenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-(4-isopropoxyphenyl)butyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-isopropoxyphenyl)butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group enhances its lipophilicity and may influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-oxo-4-(4-propan-2-yloxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKQFMIQRZJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238415
Record name Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-67-4
Record name Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-oxo-4-(4-propan-2-yloxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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